molecular formula C8H6BrFO2 B577531 3-Bromo-5-fluorophenyl acetate CAS No. 1260846-67-0

3-Bromo-5-fluorophenyl acetate

Cat. No.: B577531
CAS No.: 1260846-67-0
M. Wt: 233.036
InChI Key: SGUIVYFPXKKWBY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorophenyl acetate: is an organic compound with the molecular formula C8H6BrFO2 . It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine at the third position and fluorine at the fifth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorophenyl acetate typically involves the acetylation of 3-Bromo-5-fluorophenol. One common method is to react 3-Bromo-5-fluorophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-5-fluorophenyl acetate can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of this compound can lead to the formation of 3-Bromo-5-fluorophenyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted phenyl acetates can be formed.

    Oxidation Products: Oxidation can lead to the formation of phenyl acetic acid derivatives.

    Reduction Products: Reduction typically yields phenyl alcohol derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5-fluorophenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated phenyl acetates on biological systems. It serves as a model compound for understanding the interactions of halogenated aromatic compounds with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorophenyl acetate involves its interaction with various molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form strong bonds with target molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

  • 3-Bromo-4-fluorophenyl acetate
  • 3-Bromo-2-fluorophenyl acetate
  • 4-Bromo-5-fluorophenyl acetate

Comparison: 3-Bromo-5-fluorophenyl acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(3-bromo-5-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUIVYFPXKKWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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